REACTION_CXSMILES
|
C(N[CH:5]([CH3:7])[CH3:6])(C)C.Br[C:9]1[C:14]([Br:15])=[CH:13][CH:12]=[C:11]([O:16][CH3:17])[N:10]=1.[CH2:18]1COC[CH2:19]1>[Cu](I)I>[Br:15][C:14]1[C:9]([C:18]#[C:19][CH:5]([CH3:6])[CH3:7])=[N:10][C:11]([O:16][CH3:17])=[CH:12][CH:13]=1
|
Name
|
tetrakis-triphenylphosphine palladium
|
Quantity
|
5.15 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
3-methyl-2-butyne
|
Quantity
|
38.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
131 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC(=CC=C1Br)OC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5.95 g
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 70° C. for 21 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was placed in a sealed vessel
|
Type
|
CUSTOM
|
Details
|
The resulting salt was removed by filtration
|
Type
|
ADDITION
|
Details
|
the filtrate was mixed with silica gel for condensation
|
Type
|
WASH
|
Details
|
The silica gel was directly eluted (ether:petroleumether=5:95)
|
Type
|
DISTILLATION
|
Details
|
the collected eluate was distilled (93° C., 0.1 mmHg)
|
Reaction Time |
21 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC(=CC1)OC)C#CC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 121 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |